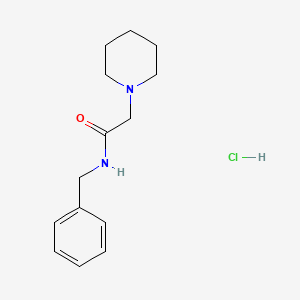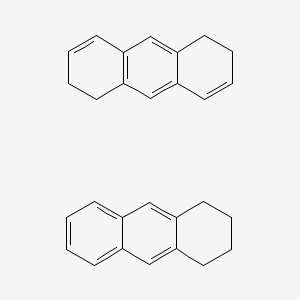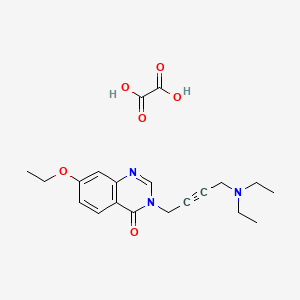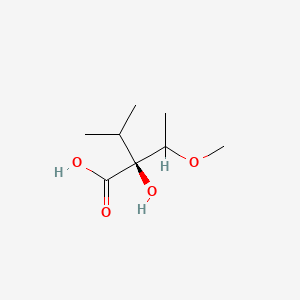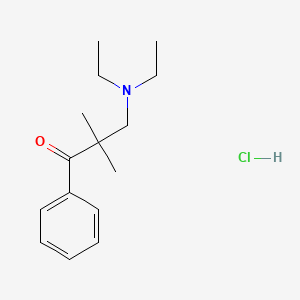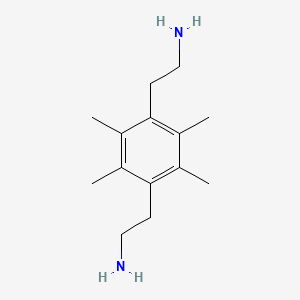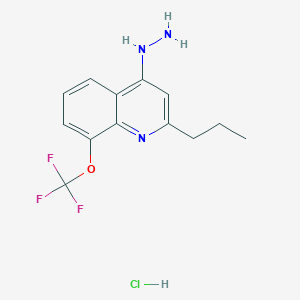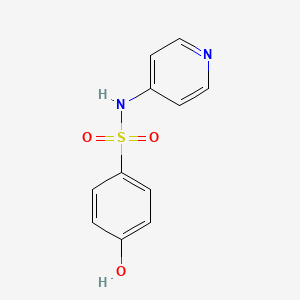
4-Hydroxy-N-(pyridin-4-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-N-(pyridin-4-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound features a benzene ring substituted with a hydroxy group and a sulfonamide group, which is further connected to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-(pyridin-4-yl)benzene-1-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxybenzenesulfonyl chloride with 4-aminopyridine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-hydroxybenzenesulfonyl chloride in an organic solvent such as dichloromethane.
- Add 4-aminopyridine to the solution.
- Introduce a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-N-(pyridin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
4-Hydroxy-N-(pyridin-4-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-N-(pyridin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound prevents the formation of dihydrofolate and tetrahydrofolate, ultimately inhibiting bacterial DNA synthesis and cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-N-(propan-2-yl)benzene-1-sulfonamide: Similar structure but with an isopropyl group instead of a pyridine ring.
4-Cyclohexyl-N-[(pyridin-4-yl)methyl]benzene-1-sulfonamide: Contains a cyclohexyl group and a pyridin-4-ylmethyl group.
Uniqueness
4-Hydroxy-N-(pyridin-4-yl)benzene-1-sulfonamide is unique due to the presence of both a hydroxy group and a pyridine ring, which can enhance its binding affinity and specificity towards certain biological targets. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
1152522-79-6 |
|---|---|
Formule moléculaire |
C11H10N2O3S |
Poids moléculaire |
250.28 g/mol |
Nom IUPAC |
4-hydroxy-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H10N2O3S/c14-10-1-3-11(4-2-10)17(15,16)13-9-5-7-12-8-6-9/h1-8,14H,(H,12,13) |
Clé InChI |
KVHWJOULIZFALZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)S(=O)(=O)NC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
